Iodine pentoxide

Descripción

Propiedades

IUPAC Name |

iodyl iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I2O5/c3-1(4)7-2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZCJSDBWZTASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=I(=O)OI(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2O5 | |

| Record name | iodine pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923305 | |

| Record name | Iodine pentoxide (I2O5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Iodine pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12029-98-0 | |

| Record name | Iodine pentoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12029-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012029980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine oxide (I2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine pentoxide (I2O5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiodine pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE PENTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPU35C0Q0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of iodine pentoxide from iodic acid

An In-depth Technical Guide to the Synthesis of Iodine Pentoxide from Iodic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound (I₂O₅) through the dehydration of iodic acid (HIO₃). This compound, the anhydride (B1165640) of iodic acid, is one of the few stable oxides of iodine and serves as a potent oxidizing agent.[1][2][3] This document details various experimental protocols, presents quantitative data in a comparative format, and visualizes the core chemical transformation and experimental workflow.

Introduction

This compound (I₂O₅) is a white, crystalline, and hygroscopic solid that is primarily known for its ability to oxidize carbon monoxide (CO) to carbon dioxide (CO₂) at room temperature, a reaction widely used for the analytical determination of CO in gas samples.[1][4] It is the most stable of the iodine oxides and is synthesized by the controlled thermal dehydration of its corresponding acid, iodic acid (HIO₃).[3][5] The fundamental reaction is a condensation process where two molecules of iodic acid combine to form one molecule of this compound and one molecule of water.

Chemical Reaction: 2 HIO₃(s) → I₂O₅(s) + H₂O(g)[4][5]

The efficiency and purity of the resulting I₂O₅ are highly dependent on the experimental conditions, particularly temperature and the atmosphere in which the dehydration is conducted. Temperatures that are too high (above 300°C) can lead to the decomposition of this compound into elemental iodine and oxygen.[1][5]

Experimental Protocols

Several methods for the dehydration of iodic acid to this compound have been reported. The primary variable among these protocols is the combination of temperature, reaction time, and the surrounding atmosphere (e.g., static air, flowing dry air, or vacuum).

Protocol 1: Simple Thermal Dehydration in Air This is the most straightforward method, relying on heating iodic acid in an oven or a suitable flask.

-

Place a precisely weighed amount of dry, crystalline iodic acid into a glass crystallizing dish or a flask. The layer of the acid should not be excessively thick (e.g., less than 3 cm) to ensure uniform heating.[6]

-

Transfer the container to a preheated oven.

-

Slowly raise the temperature to between 180°C and 200°C.[7]

-

Maintain this temperature until the evolution of water vapor ceases and the product is perfectly dry.[7] The process can be monitored by observing the cessation of acidic vapors.

-

Allow the container to cool slowly to room temperature in a desiccator to prevent rehydration of the hygroscopic product before sealing it in an airtight container.[6]

Protocol 2: Dehydration in a Stream of Dry Air This method enhances the removal of water vapor, driving the reaction to completion and yielding a high-purity product.

-

Place the iodic acid sample in a reaction tube or flask equipped with a gas inlet and outlet.

-

Introduce a steady stream of purified, dry air over the iodic acid.[4]

-

Begin heating the apparatus. One approach involves an initial heating phase at 90-110°C, followed by an increase to the final reaction temperature of 220-240°C.[6] Another established protocol uses a constant temperature of 200°C.[4]

-

Maintain the temperature and airflow for a set duration, typically ranging from 2 to 4 hours, to ensure the complete conversion of iodic acid.[6]

-

After the reaction is complete, cool the product to room temperature under the stream of dry air before transferring it to a sealed storage container.

Protocol 3: Dehydration Under Vacuum Performing the dehydration under reduced pressure facilitates the removal of water at lower temperatures, which can prevent decomposition and yield a very pure product.

-

Place the iodic acid in a vacuum-rated flask or desiccator.

-

Connect the apparatus to a vacuum pump.

-

Gently heat the sample to a temperature between 110°C and 120°C.[6]

-

Maintain these conditions for approximately 3 hours. A weak flow of oxygen can also be introduced to ensure the product is free of iodine contamination.[6]

-

Once the dehydration is complete, the product should be cooled to room temperature under vacuum before being stored in an airtight container.

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data and conditions for the various synthesis protocols described in the literature.

| Parameter | Protocol 1: Thermal (Static Air) | Protocol 2: Thermal (Dry Air Flow) | Protocol 3: Vacuum | Protocol 4: Aerosol Spray Pyrolysis |

| Starting Material | Iodic Acid (HIO₃) | Iodic Acid (HIO₃) | Iodic Acid (HIO₃) | Iodic Acid (HIO₃) |

| Temperature (°C) | 180 - 200 or 140 - 145 | 200[4] or 220 - 240[6] | 110 - 120[6] | 350 - 400[8] |

| Reaction Time | Until water removal is complete or 2-2.5 hours | ~4 hours[6] | ~3 hours[6] | Very short (aerosol transit time) |

| Key Conditions | Static air; continuous stirring recommended[6] | Constant flow of dry air[4][6] | Vacuum and optional weak oxygen flow[6] | Precursor is an aerosol; rapid heating[8] |

| Reported Yield | ~100% (based on weight loss)[6] | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Purity Notes | Product is anhydrous I₂O₅. | High-purity I₂O₅ is obtained.[4] | Yields pure I₂O₅ without iodine contamination.[6] | Produces near phase-pure I₂O₅.[8] |

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis.

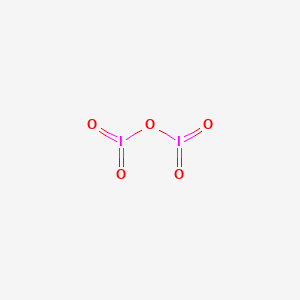

Caption: General experimental workflow for the synthesis of this compound.

Caption: Dehydration of two iodic acid molecules to form this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Iodic acid - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Iodic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

An In-depth Technical Guide to the Physical Properties of Diiodine Pentoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodine pentoxide (I₂O₅) is a chemical compound of significant interest due to its powerful oxidizing properties. It stands out as one of the few stable oxides of iodine and serves as the anhydride (B1165640) of iodic acid.[1][2] Its reactivity makes it a valuable reagent in various chemical syntheses and analytical applications, including the detection and quantification of carbon monoxide. This guide provides a comprehensive overview of the core physical properties of dithis compound, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding its preparation.

Core Physical Properties of Dithis compound

The physical characteristics of dithis compound are summarized in the table below, providing a consolidated reference for key quantitative data.

| Property | Value | Notes |

| Molecular Formula | I₂O₅ | |

| Molar Mass | 333.81 g/mol | [1] |

| Appearance | White, crystalline, hygroscopic solid | [2] |

| Odor | Odorless when pure | [1] |

| Density | 4.980 - 5.08 g/cm³ | Reported values vary slightly with the source. |

| Melting Point | Decomposes at 300-350 °C | Decomposes into iodine and oxygen.[2] |

| Boiling Point | Decomposes | |

| Solubility in Water | 187 g/100 mL | Hydrolyzes to form iodic acid (HIO₃).[1] |

| Solubility in other solvents | Soluble in nitric acid; Insoluble in ethanol, diethyl ether, chloroform, carbon disulfide, and acetonitrile. | [2] |

| Crystal Structure | Bent molecule with a C₂ symmetry | The I-O-I angle is 139.2°. Terminal I-O distances are approximately 1.80 Å, and bridging I-O distances are around 1.95 Å.[2] |

| pH | 1.1 (100 g/L in H₂O at 25 °C) | Due to the formation of iodic acid. |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -173.0 kJ/mol | [2] |

Experimental Protocols

Synthesis of Dithis compound

The most common and established method for the synthesis of dithis compound is the dehydration of iodic acid.[1][2]

Objective: To synthesize dithis compound (I₂O₅) through the thermal dehydration of iodic acid (HIO₃).

Materials:

-

Iodic acid (HIO₃)

-

Drying oven or furnace with temperature control

-

Porcelain or glass dish

-

Desiccator with a suitable drying agent (e.g., concentrated sulfuric acid or phosphorus pentoxide)

-

Stream of dry air (optional but recommended)

Procedure:

-

Place a known quantity of finely powdered iodic acid into a clean, dry porcelain or glass dish.

-

Place the dish in a drying oven or furnace.

-

Heat the iodic acid to a temperature of 200-240 °C. It is crucial to maintain this temperature to ensure complete dehydration without causing decomposition of the resulting dithis compound.[1]

-

For optimal results, pass a slow stream of dry air over the sample during heating. This helps to carry away the water vapor produced, driving the reaction to completion.

-

Maintain the temperature for a sufficient period (e.g., several hours) until all the water has been evolved. The completion of the reaction can be monitored by observing the cessation of water vapor evolution.

-

Once the dehydration is complete, turn off the heat and allow the sample to cool to room temperature in a desiccator to prevent rehydration from atmospheric moisture.

-

The resulting white, crystalline solid is dithis compound. Store the product in a tightly sealed container in a dry environment.

Caption: Workflow for the synthesis of dithis compound.

Determination of Physical Properties

1. Decomposition Temperature (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

Objective: To determine the decomposition temperature of dithis compound.

Methodology: Simultaneous TGA/DSC is an effective method for determining the decomposition temperature. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[3]

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions, typically using standard reference materials.

-

Place a small, accurately weighed sample (typically 5-10 mg) of dithis compound into an appropriate sample pan (e.g., alumina).

-

Place the sample pan in the TGA/DSC furnace.

-

Heat the sample under a controlled atmosphere (e.g., dry nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature.

-

The onset temperature of the major mass loss in the TGA curve, which should correspond to an endothermic or exothermic peak in the DSC curve, is taken as the decomposition temperature. For dithis compound, a sharp mass loss is expected around 300-350 °C, corresponding to its decomposition into iodine and oxygen.

2. Density (Gas Pycnometry)

Objective: To accurately measure the true density of the hygroscopic dithis compound powder.

Methodology: Gas pycnometry is a standard technique for determining the true density of a solid material by measuring the volume of the solid by displacement of an inert gas (e.g., helium). This method is particularly suitable for hygroscopic powders as it can be performed under a dry atmosphere.

Procedure:

-

Ensure the gas pycnometer is located in a controlled environment, preferably a glove box or a dry room with low humidity, to prevent moisture absorption by the sample.

-

Calibrate the instrument using a standard sphere of known volume.

-

Accurately weigh a sample of dithis compound powder and place it in the sample chamber of the pycnometer.

-

Seal the sample chamber and purge it with the analysis gas (e.g., helium) to remove any adsorbed air and moisture.

-

Perform the volume measurement according to the instrument's operating procedure. This typically involves pressurizing a reference chamber, then expanding the gas into the sample chamber and measuring the resulting pressure. The volume of the solid is calculated using the ideal gas law.

-

The density is then calculated by dividing the mass of the sample by the measured volume.

-

Repeat the measurement several times to ensure reproducibility.

3. Solubility

Objective: To determine the solubility of dithis compound in water and other solvents.

Methodology: The high solubility and subsequent hydrolysis of dithis compound in water to form iodic acid complicate traditional equilibrium solubility measurements. For aqueous solubility, the value is typically reported based on the amount of iodic acid formed. For other solvents, a standard gravimetric method can be employed.

Aqueous Solubility (Hydrolysis):

-

Add a known excess mass of dithis compound to a known volume of deionized water at a constant temperature (e.g., 20 °C).

-

Stir the mixture until no more solid appears to dissolve. Due to hydrolysis, the solid will completely react to form a solution of iodic acid.

-

The concentration of the resulting iodic acid solution can be determined by titration. This value is then used to calculate the mass of dithis compound that "dissolved" (reacted) per 100 mL of water.

Solubility in Non-Aqueous Solvents:

-

Add an excess amount of finely powdered dithis compound to a known volume of the solvent (e.g., ethanol, diethyl ether) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Evaporate the solvent from the extracted aliquot and accurately weigh the remaining solid residue.

-

Calculate the solubility in terms of grams of solute per 100 mL of solvent. Given that dithis compound is reported to be insoluble in many common organic solvents, the mass of the residue is expected to be negligible.

4. Spectroscopic Analysis (FTIR and Raman)

Objective: To obtain the vibrational spectra of dithis compound for structural characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Due to the solid nature of dithis compound, the KBr pellet technique is commonly used. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet. All preparation should be done in a dry atmosphere to prevent hydration of the sample.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be taken and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Analysis: The sample is placed under the objective of a Raman microscope. The spectrum is excited using a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed. The resulting spectrum will show vibrational modes characteristic of the I-O bonds in the dithis compound molecule.[4] The rocking modes of the IO₃ structural fragments are observed in the 110-410 cm⁻¹ range, while stretching modes of I-O groups are found above 410 cm⁻¹.[4] A prominent line around 810 cm⁻¹ is attributed to the stretching mode of the OI₂ bonds.[4]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Oxidation State and Bonding of Iodine(V) Oxide

Abstract

Iodine(V) oxide (I₂O₅), also known as diiodine pentoxide or iodic anhydride (B1165640), is a compound of significant interest due to its strong oxidizing properties and unique structural characteristics. As one of the few stable oxides of iodine, it serves as a crucial reagent in both analytical chemistry and organic synthesis. This document provides a comprehensive overview of the oxidation state, molecular structure, and bonding of I₂O₅. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a review of its key chemical reactions.

Oxidation State and Electronic Structure

In iodine(V) oxide (I₂O₅), the oxidation state of each iodine atom is +5. This is determined by assigning the more electronegative oxygen atom its typical oxidation state of -2. With five oxygen atoms, the total negative charge is -10. To maintain a neutral molecule, the two iodine atoms must balance this with a total positive charge of +10, resulting in an oxidation state of +5 for each iodine atom.[1][2][3]

The high positive oxidation state of iodine is a key factor in the strong oxidizing nature of I₂O₅. Iodine is a relatively large atom with accessible d-orbitals, which allows it to form multiple bonds with oxygen and achieve this high oxidation state.[4] The stability of iodine(V) oxide, in contrast to many other halogen oxides, is attributed to the polarity of the iodine-oxygen bond and the possibility of resonance structures that delocalize electron density.[4][5]

Molecular Structure and Bonding

Iodine(V) oxide exists as a white crystalline solid under standard conditions.[6][7] The molecule is the anhydride of iodic acid (HIO₃).[6][8][9]

The solid-state structure of I₂O₅ has been elucidated by single-crystal X-ray diffraction. The molecule consists of two IO₂ units linked by a bridging oxygen atom, with the chemical formula O(IO₂)₂.[5] The molecule is bent, with an I-O-I bond angle of 139.2°.[6][8] This bent geometry results in the molecule having C₂ symmetry rather than a higher C₂v symmetry, as it lacks a mirror plane.[8]

The bonding within the I₂O₅ molecule is covalent. There are two distinct types of iodine-oxygen bonds:

-

Terminal I=O bonds: These are shorter, approximately 1.80 Å in length, and are considered to have significant double bond character.[8]

-

Bridging I-O bonds: These are longer, around 1.95 Å, and are single bonds.[8]

The arrangement of atoms and bonds within the I₂O₅ molecule is visualized in the diagram below.

Caption: Molecular structure of I₂O₅ with bond lengths.

Physicochemical Properties

A summary of the key physicochemical properties of iodine(V) oxide is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | I₂O₅ | [8] |

| Molar Mass | 333.81 g/mol | [6][8] |

| Appearance | White crystalline solid | [6][8] |

| Density | 4.980 g/cm³ | [6][8] |

| Melting Point | 300-350 °C (decomposes) | [8][9] |

| Solubility | Soluble in water and nitric acid; Insoluble in ethanol, ether, CS₂ | [7][8] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -173.0 kJ/mol | [8] |

| Symmetry | C₂ | [8] |

Experimental Protocols

Synthesis of Iodine(V) Oxide

The most common and reliable method for the synthesis of iodine(V) oxide is the thermal dehydration of iodic acid (HIO₃).[7][8]

Materials:

-

Iodic acid (HIO₃)

-

Drying oven or furnace

-

Stream of dry air or inert gas (e.g., nitrogen)

-

Glass crystallizing dish

-

Desiccator

Procedure:

-

Place a weighed amount of pure iodic acid into a glass crystallizing dish, ensuring the thickness of the layer does not exceed 3 cm.[7]

-

Place the dish in a drying oven equipped with a system to pass a slow stream of dry air over the sample.

-

Slowly heat the oven to 200 °C.[8] Some protocols suggest a staged heating, first to 90-110 °C, then increasing to 220-240 °C.[7]

-

Maintain this temperature for several hours (e.g., 4 hours) to ensure the complete removal of water, according to the reaction: 2HIO₃ → I₂O₅ + H₂O.[7][8]

-

The completion of the reaction can be monitored by weighing the sample until a constant mass is achieved, corresponding to a theoretical weight loss of 5.11%.[7]

-

After the reaction is complete, slowly cool the sample to room temperature under the stream of dry air.

-

The resulting white, crystalline iodine(V) oxide is highly hygroscopic and should be immediately transferred to a sealed container and stored in a desiccator.[6][8]

Characterization by X-ray Crystallography

The definitive determination of the molecular structure of I₂O₅ is achieved through single-crystal X-ray crystallography.[10]

Procedure Outline:

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained by methods such as sublimation of powdered I₂O₅ at approximately 250 °C in a sealed tube.[10]

-

Crystal Mounting: Due to the highly hygroscopic nature of I₂O₅, the selected crystal must be handled in a dry environment (e.g., a glovebox) and mounted in a sealed, thin-walled glass capillary.[10]

-

Data Collection: The mounted crystal is placed on a goniometer in an X-ray diffractometer.[11] A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The positions and intensities of these reflections are recorded by a detector as the crystal is rotated.[11]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the iodine and oxygen atoms within the unit cell are determined using computational methods (e.g., Patterson synthesis or direct methods).[10] The initial structural model is then refined against the experimental data to obtain precise bond lengths, bond angles, and thermal parameters.[10]

Chemical Reactivity and Applications

Iodine(V) oxide is a powerful oxidizing agent and finds applications in analytical chemistry and organic synthesis.[9][12]

Reaction with Carbon Monoxide

One of the most notable reactions of I₂O₅ is its quantitative oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) at room temperature.[6][8] This reaction forms the basis for analytical instruments used to detect and quantify CO.

Reaction: 5CO + I₂O₅ → I₂ + 5CO₂[6][8]

The elemental iodine (I₂) produced can be detected visually by its characteristic purple color or titrated to determine the initial amount of CO.

Caption: Workflow for CO detection using I₂O₅.

Other Reactions

-

Decomposition: When heated to around 300-350 °C, I₂O₅ decomposes to form elemental iodine and oxygen: 2I₂O₅ → 2I₂ + 5O₂.[7][8]

-

Hydrolysis: As the anhydride of iodic acid, I₂O₅ reacts with water to reform iodic acid: I₂O₅ + H₂O → 2HIO₃.[13] Due to its hygroscopic nature, it will readily absorb atmospheric moisture.[8]

-

Organic Synthesis: I₂O₅ and related hypervalent iodine(V) reagents are used as oxidants in various organic transformations, such as the oxidation of alcohols to carbonyl compounds.[12]

-

Reaction with Strong Acids: It reacts with SO₃ to form iodyl salts containing the [IO₂]⁺ cation and with concentrated sulfuric acid to form iodosyl (B1239551) salts containing the [IO]⁺ cation.[8]

Conclusion

Iodine(V) oxide is a structurally interesting and synthetically useful compound. Its +5 oxidation state confers strong oxidizing properties, which are exploited in applications such as the detection of carbon monoxide. The molecule's bent, C₂ symmetric structure, characterized by distinct bridging and terminal iodine-oxygen bonds, has been precisely determined through X-ray crystallography. A thorough understanding of its synthesis, handling requirements, and reactivity is essential for its effective use in research and industrial settings.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. webqc.org [webqc.org]

- 4. echemi.com [echemi.com]

- 5. quora.com [quora.com]

- 6. webqc.org [webqc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. en.wikipedia.org [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. scispace.com [scispace.com]

- 11. en.wikipedia.org [en.wikipedia.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrolysis of Iodine Pentoxide for the Synthesis of Iodic Acid

This technical guide provides a comprehensive overview of the synthesis of iodic acid (HIO₃) through the hydrolysis of this compound (I₂O₅). This method is noted for producing a high-purity product.[1] This document outlines the underlying chemistry, experimental protocols, quantitative data, and characterization methods relevant to this process.

Introduction

Iodic acid is a stable, white, water-soluble solid and one of the most stable oxo-acids of the halogens.[1][2][3] It is a relatively strong acid with a pKa of 0.75 and a potent oxidizing agent, particularly in acidic solutions.[1][3] The synthesis of high-purity iodic acid is crucial for various applications, including analytical chemistry, where it is used to standardize solutions of weak and strong bases, and as a precursor for the preparation of various iodate (B108269) salts.[4]

The hydrolysis of this compound, the anhydride (B1165640) of iodic acid, represents a direct and efficient route to obtaining pure iodic acid.[1][5] The reaction is a straightforward acid anhydride reaction with water, as depicted in the chemical equation below:

I₂O₅ + H₂O → 2HIO₃

This guide will detail the practical aspects of performing this synthesis in a laboratory setting.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of this compound and iodic acid is presented in Table 1.

| Property | This compound (I₂O₅) | Iodic Acid (HIO₃) |

| Molar Mass | 333.81 g/mol [5] | 175.91 g/mol [3] |

| Appearance | White, crystalline, hygroscopic solid[5][6] | White, crystalline solid[1][3] |

| Density | 4.980 g/cm³[6] | 4.62 g/cm³[3] |

| Melting Point | 300–350 °C (decomposes)[5][6] | 110 °C[3] |

| Solubility in Water | 187 g/100 mL (hydrolyzes)[5] | 269 g/100 mL at 20 °C[3] |

| Hazards | Strong oxidizer | Corrosive, Oxidizer[1][3] |

Experimental Protocol: Synthesis of Iodic Acid via Hydrolysis of this compound

The following protocol describes a standard laboratory procedure for the synthesis of iodic acid from this compound. Given the high solubility of both the reactant and the product, the procedure focuses on achieving a saturated solution followed by crystallization.

3.1. Materials and Equipment

-

This compound (I₂O₅), high purity

-

Deionized water (H₂O)

-

Glass beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating plate (optional, for dissolution)

-

Crystallizing dish

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Desiccator with a suitable desiccant (e.g., concentrated sulfuric acid or phosphorus pentoxide)

3.2. Procedure

-

Dissolution: Carefully weigh a specific amount of this compound (e.g., 33.38 g, 0.1 mol) and transfer it to a beaker containing a magnetic stir bar.

-

Under continuous stirring, slowly add a minimal amount of deionized water (e.g., approximately 15-20 mL). The dissolution of this compound in water is an exothermic process. The reaction is: I₂O₅(s) + H₂O(l) → 2HIO₃(aq).

-

Continue stirring until all the this compound has dissolved. Gentle heating can be applied to aid dissolution, but it is often not necessary due to the high solubility. The resulting solution will be a concentrated aqueous solution of iodic acid.

-

Crystallization: Transfer the resulting clear, colorless solution to a crystallizing dish. To induce crystallization, the solution can be cooled in an ice bath. Slower crystallization at room temperature or in a refrigerator will yield larger crystals.

-

Isolation and Purification: Once a significant amount of crystalline iodic acid has formed, isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified iodic acid crystals thoroughly. This can be achieved by placing the crystals in a desiccator over a strong desiccant. For obtaining completely anhydrous iodic acid, the product can be gently heated in a vacuum oven at a temperature below its melting point (e.g., 70-80 °C).

3.3. Expected Yield The hydrolysis of this compound is a direct conversion and is expected to proceed with a high, near-quantitative yield, assuming minimal loss during transfer and filtration. The theoretical yield of iodic acid from 0.1 mol of this compound is 35.18 g (2 * 0.1 mol * 175.91 g/mol ).

Visualization of Pathways and Workflows

4.1. Reaction Pathway

Caption: The reaction pathway for the hydrolysis of this compound to form iodic acid.

4.2. Experimental Workflow

Caption: A flowchart illustrating the experimental workflow for the synthesis of iodic acid.

4.3. Chemical Relationships

Caption: The relationship between iodine, this compound, and iodic acid.

Characterization of Iodic Acid

The synthesized iodic acid can be characterized using various analytical techniques to confirm its identity and purity.

5.1. Spectroscopic Analysis

A summary of the expected spectroscopic data for iodic acid is presented in Table 2.

| Spectroscopic Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (broad), I=O stretching, and I-OH bending.[2][7][8] |

| Raman Spectroscopy | Strong Raman lines corresponding to the vibrations of the pyramidal IO₃⁻ ion and the undissociated HIO₃ molecule in aqueous solution.[9][10] |

| ¹H NMR Spectroscopy | A single, broad proton signal is expected in aprotic solvents. In protic solvents, rapid proton exchange with the solvent often prevents the observation of a distinct peak for the acidic proton. |

| ¹⁷O NMR Spectroscopy | Due to the low natural abundance of ¹⁷O and the quadrupolar nature of the nucleus, this is a specialized technique.[11] If performed, distinct signals for the different oxygen environments (I=O and I-OH) would be expected. |

5.2. Titration

The purity of the synthesized iodic acid can be determined by titration with a standardized solution of a strong base, such as sodium hydroxide, using an appropriate indicator like methyl red or methyl orange.[4]

Safety and Handling

-

This compound: Is a strong oxidizing agent. Contact with combustible materials should be avoided. It is also hygroscopic.

-

Iodic Acid: Is corrosive and an oxidizer.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The hydrolysis of this compound is a reliable and straightforward method for the laboratory-scale synthesis of high-purity iodic acid. The simplicity of the procedure, combined with the high expected yield, makes it an attractive alternative to other synthetic routes that may involve more hazardous reagents or produce more byproducts. Proper characterization is essential to confirm the identity and purity of the final product.

References

- 1. Iodic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Iodic acid(7782-68-5) IR Spectrum [m.chemicalbook.com]

- 3. Iodic acid - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Iodic acid | HIO3 | CID 24345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (17O) Oxygen NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Thermal Decomposition of Iodine Pentoxide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal decomposition of iodine pentoxide (I₂O₅), a stable and important iodine oxide. Understanding the thermal stability and decomposition pathway of this compound is critical for its application as a strong oxidizing agent in various fields, including analytical chemistry and energetic materials.

Decomposition Reaction and Products

This compound is an anhydride (B1165640) of iodic acid and is notable as one of the few stable binary iodine oxides.[1] When subjected to sufficient heat, it undergoes an endothermic decomposition into elemental iodine and oxygen.[2] The reaction proceeds as follows:

2I₂O₅(s) → 2I₂(g) + 5O₂(g)

The decomposition results in the formation of purple iodine vapor and oxygen gas.[3]

Thermal Decomposition Temperature

The reported thermal decomposition temperature of this compound varies in the literature, likely due to differences in experimental conditions such as heating rate, atmospheric environment, and the physical form (amorphous vs. crystalline) of the I₂O₅ sample. A summary of reported values is presented below for comparison.

| Decomposition Temperature (°C) | Analytical Method | Experimental Conditions | Reference |

| ~300 | Not specified | Decomposes at its melting point. | [1] |

| 300-350 | Not specified | General property data. | |

| ~350 | Not specified | General property data. | [1] |

| 360 | TGA/DSC | Heating rate: 5 °C/min in Argon. | [2] |

| 380 | TGA/DSC | Heating rate: 5 °C/min in Air. | [2] |

| 400 | TGA/DSC | Melting/decomposition temperature noted. | [2] |

Experimental Protocols for Determining Decomposition Temperature

The thermal stability of this compound is primarily investigated using thermal analysis techniques. The most common methods are Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) and Temperature-Jump Time-of-Flight Mass Spectrometry (T-Jump/TOFMS) for rapid heating events.

TGA and DSC are powerful techniques to characterize the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample compared to a reference.[4]

Detailed Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically a few milligrams) is placed into an inert crucible (e.g., alumina (B75360) or platinum).[5]

-

Instrument Setup: The crucible is placed in the TGA/DSC instrument. An empty crucible is used as a reference for the DSC measurement.[4]

-

Atmosphere: The furnace is purged with a controlled atmosphere, such as dry air or an inert gas like nitrogen or argon, at a specified flow rate (e.g., 20-100 mL/min).[2][5]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 500-600°C) at a constant, linear heating rate. A typical heating rate for studying I₂O₅ is 5 °C/min.[2]

-

Data Acquisition: The instrument continuously records the sample's mass (TGA), the differential heat flow (DSC), and the sample temperature.

-

Data Analysis: The TGA curve shows a sharp mass loss corresponding to the decomposition of I₂O₅ into gaseous I₂ and O₂.[6] The onset temperature of this mass loss is taken as the decomposition temperature. The DSC curve will show a corresponding endothermic peak, indicating the energy absorbed during the decomposition process.[2]

For studying reactions under rapid heating conditions, which is relevant for energetic materials, T-Jump/TOFMS is employed. This technique allows for the investigation of decomposition behavior on a millisecond timescale.[7]

Detailed Methodology:

-

Sample Preparation: A thin layer of the this compound sample is coated onto a platinum filament wire (e.g., ~76 μm diameter).[3]

-

Instrument Setup: The coated filament is placed within the extraction region of a time-of-flight mass spectrometer under vacuum.[7]

-

Rapid Heating: A high-current electrical pulse is passed through the platinum wire, causing its temperature to ramp up extremely rapidly (e.g., ~5 x 10⁵ K/s) to a high temperature (e.g., ~1800 K) in a few milliseconds.[3][7] The wire's temperature is calculated in real-time by measuring its resistance.[3]

-

Evolved Gas Analysis: As the I₂O₅ decomposes, the gaseous products (I₂ and O₂) are ionized and detected by the TOFMS, which records multiple mass spectra at very short intervals (e.g., 0.1 ms).[3]

-

Data Analysis: The temporal evolution of the ion signals for iodine and oxygen is correlated with the temperature profile of the wire. The temperature at which these species first appear is identified as the decomposition temperature under high heating rate conditions.[3][8]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for analyzing the thermal decomposition of this compound using TGA/DSC.

Caption: TGA/DSC experimental workflow for I₂O₅ decomposition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 3. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 4. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hygroscopic Nature and Water Absorption of Iodine Pentoxide (I₂O₅)

Executive Summary

This compound (I₂O₅) is a white, crystalline solid and the anhydride (B1165640) of iodic acid.[1][2] It is a powerful oxidizing agent with applications in analytical chemistry, particularly for the detection of carbon monoxide, and in organic synthesis.[3][4] A critical physicochemical property of I₂O₅ is its pronounced hygroscopicity; it readily absorbs moisture from the atmosphere.[5][6] This characteristic can lead to deliquescence, where the solid absorbs sufficient water to form an aqueous solution.[7][8][9] The absorption of water is not a simple physical process but involves a chemical reaction to form iodic acid (HIO₃), often through stable hydrated intermediates such as HI₃O₈.[7][10][11] This guide provides a comprehensive overview of the hygroscopic nature of I₂O₅, detailing the mechanisms of water absorption, presenting quantitative data, outlining experimental protocols for characterization, and discussing the implications for its handling and use.

The Hygroscopic and Deliquescent Nature of I₂O₅

This compound is highly susceptible to atmospheric moisture.[3] Its hygroscopic nature is a key consideration for its storage and application, as the presence of water can alter its chemical reactivity and physical state.[7][8][9] Over time, a sample of I₂O₅ exposed to ambient air can absorb enough water to produce a puddle, a phenomenon known as deliquescence.[8][9]

The interaction with water is a chemical transformation where I₂O₅, the anhydride of iodic acid, reacts to form the acid itself.[12][13] The overall reaction is:

However, the hydration process is not always a single-step reaction. It often involves the formation of hydrated intermediates.

Mechanism of Water Absorption and Hydrated Species

Research indicates that the hydration of I₂O₅ is a multi-step process that is highly dependent on environmental conditions, particularly relative humidity (RH).[7][15]

-

Formation of HI₃O₈: Anhydrous I₂O₅ readily absorbs water, even in low humidity environments, to form a stable hydrated species, HI₃O₈ (which can be considered an adduct HIO₃·I₂O₅).[7]

-

Formation of HIO₃: At higher relative humidity, typically above 60%, HI₃O₈ can further hydrate (B1144303) to form iodic acid (HIO₃).[7][15]

Therefore, commercially available this compound is often not pure I₂O₅ but contains appreciable amounts of HIO₃ and HI₃O₈.[7][10][11] These hydrated species can act as nucleation sites, promoting further moisture absorption.[7] The synthesis method also plays a crucial role; I₂O₅ produced via dehydration of iodic acid inherently contains these hydrated species, which facilitates further water absorption.[11]

The reverse process, dehydration, can be achieved by heating. Thermal analysis shows distinct decomposition steps: HIO₃ dehydrates to HI₃O₈ around 100°C, and HI₃O₈ dehydrates to I₂O₅ at approximately 210°C.[7] However, some studies suggest that under certain conditions, HIO₃ may dehydrate directly to I₂O₅.[8][15]

Quantitative Data on Water Absorption

The hygroscopicity of a substance can be quantified by its deliquescence relative humidity (DRH), which is the minimum RH at which the substance begins to dissolve by absorbing moisture.

| Parameter | Value | Temperature (K) | Experimental Conditions | Reference |

| Deliquescence Relative Humidity (DRH) | 80.8 ± 1.0% | 293 | Crystalline I₂O₅ particles observed via optical microscopy. | [16] |

| Enthalpy of Solution (ΔHsol) | 12.4 ± 0.6 kJ mol⁻¹ | N/A | Calculated from temperature-dependent DRH, solubility, and water activity data. | [16] |

| Water Solubility | 187.4 g / 100 mL | 286 (13°C) | N/A | [17] |

Factors Influencing Hygroscopicity

Several factors can influence the rate and extent of water absorption by I₂O₅:

-

Relative Humidity (RH): As the primary driving force, higher RH leads to faster and more extensive water absorption. The specific hydrated species formed is also dependent on the RH level.[7][18]

-

Microstructure and Synthesis Method: The physical form of I₂O₅ affects its interaction with water. Amorphous or nanocrystalline structures, which have a higher surface area, may exhibit different water absorption behavior compared to larger crystalline particles.[11] A "dry-approach" synthesis has been shown to produce a more anhydrous I₂O₅ that reacts less with atmospheric water compared to commercially available material.[11]

-

Particle Size: The rate of hydration is strongly dependent on the available surface area of the particles.[7] Smaller particles, with a higher surface-area-to-volume ratio, will hydrate more rapidly.

-

Temperature: Temperature influences the thermodynamics of hydration and the DRH.[16]

Experimental Protocols for Characterization

The hygroscopic properties of I₂O₅ and its hydrated forms are typically investigated using a combination of analytical techniques.

Water Vapor Sorption Analysis

This gravimetric method provides a direct measure of a material's affinity for water.

-

Objective: To determine the water absorption and desorption isotherms.

-

Methodology: A small sample (5-15 mg) is placed in a sorption analyzer at a controlled temperature (e.g., 25°C). The sample is exposed to a stepwise increase in relative humidity (e.g., from 40% to 90%), and the mass change is recorded at each step until equilibrium is reached. Subsequently, the RH is decreased stepwise to generate a desorption curve.[19] The percentage weight gain is calculated to classify the hygroscopic nature.[19]

-

Data Output: Isotherm plots of mass change vs. RH, providing information on absorption capacity and hysteresis.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the dehydration process and identify hydrated species.

-

Objective: To quantify the water content and identify the temperatures at which dehydration events occur.

-

Methodology: A sample of the hydrated material is heated at a controlled rate in a TGA/DSC instrument. The TGA measures the mass loss as water is driven off, while the DSC measures the heat flow associated with the endothermic dehydration events.

-

Data Output: TGA curves show distinct mass loss steps corresponding to the dehydration of HIO₃ and HI₃O₈.[7] DSC curves show endothermic peaks at the corresponding temperatures, confirming the phase transitions.[7][11]

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in a sample.

-

Objective: To determine the crystal structure of I₂O₅ and its various hydrated forms (HIO₃, HI₃O₈).

-

Methodology: A powdered sample is exposed to an X-ray beam, and the resulting diffraction pattern is collected. The pattern is a fingerprint of the crystalline structure and can be compared to known patterns in a database for phase identification.

-

Data Output: A diffractogram with peaks at specific 2θ angles, allowing for the unambiguous identification of the crystalline species present.[11]

Visualizations

Hydration and Dehydration Pathway of this compound

The following diagram illustrates the relationship between I₂O₅ and its hydrated forms.

Experimental Workflow for Hygroscopicity Characterization

This diagram outlines a typical workflow for analyzing the hygroscopic nature of an I₂O₅ sample.

Conclusion and Recommendations

The hygroscopic and deliquescent properties of this compound are defining characteristics that significantly impact its practical use. The absorption of atmospheric water is a chemical process resulting in the formation of iodic acid and its hydrated intermediates.[7] This transformation alters the material's composition, reactivity, and physical state. For researchers, scientists, and drug development professionals, understanding these properties is crucial for:

-

Storage and Handling: I₂O₅ must be stored in tightly sealed containers in a dry environment, preferably under an inert atmosphere, to prevent hydration.[5]

-

Application: In applications where anhydrous I₂O₅ is required, such as in energetic systems or specific organic reactions, the presence of water can be detrimental.[8][9][11] It is recommended to either use freshly prepared, anhydrous I₂O₅ or to dehydrate commercial material before use.

-

Analysis: When using I₂O₅ for quantitative analysis (e.g., of CO), the hydration state must be known, as it affects the molar mass and stoichiometry of reactions.[13]

A thorough characterization of the hydration state of any I₂O₅ sample using the experimental protocols outlined in this guide is essential for ensuring reliable and reproducible results in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 12029-98-0 [chemicalbook.com]

- 6. This compound | I2O5 | CID 159402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. depts.ttu.edu [depts.ttu.edu]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Iodine forms the acid anhydride I2O5. Write a balanced equation - McMurry 8th Edition Ch 22 Problem 156 [pearson.com]

- 13. youtube.com [youtube.com]

- 14. webqc.org [webqc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. guidechem.com [guidechem.com]

- 18. Physiochemical Characterization of Iodine (V) Oxide Part II: Morphology and Crystal Structure of Particulate Films | MDPI [mdpi.com]

- 19. pharmainfo.in [pharmainfo.in]

iodine pentoxide CAS number 12029-98-0 properties

An In-depth Technical Guide to Iodine Pentoxide (CAS: 12029-98-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (I₂O₅), focusing on its chemical and physical properties, experimental protocols for its synthesis and application, and key reaction pathways.

Core Properties and Data

This compound, also known as dithis compound or iodic anhydride (B1165640), is the only stable oxide of iodine.[1][2] It is a powerful oxidizing agent with significant applications in analytical chemistry and organic synthesis.[3][4][5]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 12029-98-0 | [6][7][8] |

| Molecular Formula | I₂O₅ | [2][4][9] |

| Molecular Weight | 333.81 g/mol | [4][6][10][11] |

| Appearance | White, cream, or pale yellow crystalline solid or powder.[4][9] | [4][9] |

| Density | 4.98 - 5.08 g/cm³ at 25 °C | [9][10][12][13][14] |

| Melting Point | Decomposes. Starts at ~275-300 °C, proceeds rapidly at 350 °C.[6][9][10] | [6][7][9][10][13] |

| Solubility in Water | 187.4 g/100 mL at 13 °C; hydrolyzes to form iodic acid (HIO₃).[1][6] | [1][4][6][9][12] |

| Solubility (Other) | Soluble in nitric acid. Insoluble in ethanol, ether, chloroform, CS₂.[6][9][12][15] | [6][9][12][15] |

| Molecular Structure | Bent molecule, I–O–I angle of 139.2°.[10] | [10] |

| Enthalpy of Formation | ΔfH⦵298: -173.0 kJ/mol | [10] |

| Key Characteristics | Strong oxidizer, hygroscopic, light-sensitive.[3][5][9] | [3][5][9] |

| Primary Hazards | Oxidizer (Category 2), Causes severe skin burns and eye damage (Category 1).[14][16][17] | [4][7][14][16][17] |

Key Chemical Reactions and Pathways

This compound is a versatile reagent, primarily utilized for its strong oxidizing capabilities.

Oxidation of Carbon Monoxide

The most notable application of I₂O₅ is in the quantitative analysis of carbon monoxide (CO).[2][3] It readily oxidizes CO to carbon dioxide (CO₂) at room temperature, a process known as the Ditte reaction.[1][6] This reaction is foundational for CO detection in environmental monitoring and gas analysis.[2][3][11]

Hydrolysis

In the presence of water, this compound hydrolyzes to form iodic acid.[1] This reaction highlights its nature as the anhydride of iodic acid.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for obtaining a high-purity product. The most common laboratory method involves the thermal dehydration of its precursor, iodic acid.[1][2][10]

Synthesis of Iodic Acid (Precursor)

Methodology: Oxidation of Elemental Iodine with Nitric Acid.[18]

-

Reaction Setup: Place 32 g of elemental iodine into a distillation flask equipped with a long air condenser (50-100 cm).

-

Oxidation: Add 130 mL of concentrated nitric acid (free from nitrogen oxides) to the flask. Heat the mixture moderately to initiate and sustain the reaction until all iodine is oxidized.

-

Vapor Removal: Once the reaction is complete, pass a strong current of dry air through the flask to expel the red-brown nitrogen dioxide vapors.[18]

-

Isolation: Cool the flask to room temperature. The precipitated iodic acid is collected by filtration.

-

Purification: The crude iodic acid can be purified by dissolving it in a minimal amount of hot water and allowing it to recrystallize in a vacuum desiccator over concentrated sulfuric acid.[18]

Synthesis of this compound

Methodology: Thermal Dehydration of Iodic Acid.[1][10]

-

Preparation: Place the dry, purified iodic acid obtained from the previous protocol into a suitable vessel for heating.

-

Dehydration: Heat the iodic acid to 200 °C in a stream of dry air.[1][2] Maintain this temperature until all water has been removed. The dehydration reaction is: 2 HIO₃(s) → I₂O₅(s) + H₂O(g).

-

Product Handling: The resulting white solid is this compound. It must be cooled in a moisture-free environment (e.g., a desiccator) and stored in a tightly sealed container due to its hygroscopic nature.[3][5][7]

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Safety, Handling, and Storage

-

Hazards: this compound is a strong oxidizer and may intensify fire; contact with combustible materials can cause ignition.[5][9][16] It is corrosive and causes severe skin burns and eye damage.[7][16][19]

-

Personal Protective Equipment (PPE): When handling I₂O₅, appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[3][7][16] Work should be conducted in a well-ventilated area or a fume hood.[7][16]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials, organic substances, and moisture.[3][7][19] It is light-sensitive and hygroscopic, requiring storage in tightly closed containers.[3][7][9]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[16][20] Do not let the product enter drains.[16][20]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound Facts for Kids [kids.kiddle.co]

- 3. nbinno.com [nbinno.com]

- 4. CAS 12029-98-0: this compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [drugfuture.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. Cas 12029-98-0,this compound | lookchem [lookchem.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound, GR 99%+ 12029-98-0 India [ottokemi.com]

- 12. This compound | 12029-98-0 [chemicalbook.com]

- 13. biofinechemical.com [biofinechemical.com]

- 14. 五酸化ヨウ素 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Iodine(V) oxide, 98% | Fisher Scientific [fishersci.ca]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. lobachemie.com [lobachemie.com]

- 18. prepchem.com [prepchem.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. chemicalbook.com [chemicalbook.com]

The Reaction Mechanism of Iodine Pentoxide as an Oxidizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine pentoxide (I₂O₅) is a powerful oxidizing agent and the anhydride (B1165640) of iodic acid. It is a white, crystalline solid that is notable for its ability to oxidize a variety of inorganic and organic compounds, often with high selectivity. This technical guide provides an in-depth exploration of the reaction mechanisms of this compound as an oxidizing agent, with a focus on its reactions with carbon monoxide, hydrogen sulfide (B99878), and organic functional groups. This document summarizes key reactions, proposes mechanistic pathways, and presents available quantitative data and experimental protocols to support researchers in chemistry and drug development.

Core Principles of this compound Reactivity

The oxidizing power of this compound stems from the high oxidation state (+5) of the iodine atoms. In its reactions, I₂O₅ is typically reduced, most commonly to elemental iodine (I₂), while the substrate is oxidized. The general principle involves the transfer of oxygen atoms from the I₂O₅ molecule to the substrate.

The structure of I₂O₅ consists of two I₂O₅ molecules linked by a bridging oxygen atom. This bent I-O-I structure is key to its reactivity, providing electrophilic iodine centers that are susceptible to nucleophilic attack by reducing agents.

Reaction with Carbon Monoxide

The reaction between this compound and carbon monoxide is a well-established and quantitative reaction, forming the basis for a classical analytical method for the detection and quantification of CO.[1]

Overall Reaction: I₂O₅(s) + 5CO(g) → I₂(s) + 5CO₂(g)[2]

This reaction proceeds readily at room temperature, although heating to around 70°C can increase the rate.[3] The stoichiometry of this reaction is highly reliable, allowing for the determination of CO concentration by titrating the liberated iodine.[1]

Proposed Reaction Mechanism

While the detailed step-by-step mechanism is not extensively documented in the literature, a plausible pathway involves the initial adsorption of CO onto the surface of the solid I₂O₅. This is followed by a nucleophilic attack of the carbon atom of CO on an electrophilic iodine atom of I₂O₅, leading to the formation of an intermediate species. This intermediate subsequently decomposes to form CO₂ and a reduced iodine species. This process repeats until the I₂O₅ is fully converted to I₂.

Caption: Proposed mechanism for the oxidation of carbon monoxide by this compound.

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Reaction Stoichiometry | 1 mole I₂O₅ reacts with 5 moles CO | Room Temperature | [2] |

| Optimal Temperature Range | 65-75 °C | For analytical applications | [3] |

Experimental Protocol: Determination of Carbon Monoxide

A gas sample containing carbon monoxide is passed through a tube containing solid this compound, typically heated to around 70°C. The liberated iodine is then sublimed and collected in a potassium iodide (KI) solution, forming the triiodide ion (I₃⁻). The amount of triiodide is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The concentration of CO in the original gas sample can be calculated from the stoichiometry of the reactions.

Reaction with Hydrogen Sulfide

This compound is a potent oxidizing agent for hydrogen sulfide (H₂S), readily oxidizing it to elemental sulfur or sulfur dioxide.

Overall Reaction: I₂O₅(s) + 5H₂S(g) → I₂(s) + 5S(s) + 5H₂O(l)

In the presence of excess I₂O₅ or at higher temperatures, the sulfur can be further oxidized to sulfur dioxide:

3I₂O₅(s) + 5H₂S(g) → 3I₂(s) + 5SO₂(g) + 5H₂O(l)[4]

Proposed Reaction Mechanism

Similar to the reaction with carbon monoxide, the mechanism likely involves the initial interaction of H₂S with the I₂O₅ surface. The sulfur atom in H₂S, being a nucleophile, would attack an iodine atom. A series of redox steps would then lead to the formation of water and the oxidation of sulfur, with the concurrent reduction of iodine(V) to elemental iodine. The formation of either elemental sulfur or sulfur dioxide is dependent on the reaction conditions, particularly the stoichiometry of the reactants.

Caption: Reaction pathways for the oxidation of hydrogen sulfide by this compound.

Quantitative Data

Experimental Protocol

A general experimental protocol would involve passing a stream of gas containing hydrogen sulfide through a packed bed of this compound. The solid products (iodine and sulfur) could be collected and analyzed, while the gaseous products (sulfur dioxide and unreacted H₂S) could be quantified using gas chromatography or other analytical techniques. Due to the hazardous nature of H₂S, such experiments should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Oxidation of Organic Compounds

This compound can be used as an oxidizing agent in organic synthesis, although its application is less common than other hypervalent iodine reagents such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). However, the underlying principles of reactivity are similar, involving the iodine(V) center as the active oxidant.

Oxidation of Alcohols

Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively.

General Reaction: RCH₂OH + I₂O₅ → RCHO + ... R₂CHOH + I₂O₅ → R₂CO + ...

The reaction is often performed in a non-polar solvent. Over-oxidation of primary alcohols to carboxylic acids is a possibility, depending on the reaction conditions.

Proposed Mechanism for Alcohol Oxidation

The mechanism is thought to be analogous to that of other hypervalent iodine oxidants. The alcohol's oxygen atom acts as a nucleophile, attacking one of the iodine atoms in I₂O₅. This is followed by the elimination of a proton and subsequent reductive elimination to form the carbonyl compound and a reduced iodine species.

Caption: Generalized pathway for the oxidation of alcohols by this compound.

Quantitative Data

Specific and comprehensive quantitative data for the oxidation of a wide range of organic compounds using this compound is not well-documented in publicly available literature. Yields and reaction times are highly substrate-dependent.

Experimental Protocol

A typical procedure would involve dissolving the alcohol in a suitable inert solvent, such as dichloromethane (B109758) or acetonitrile. A stoichiometric amount or a slight excess of finely powdered this compound is then added. The reaction mixture is stirred at room temperature or with gentle heating, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered to remove the insoluble reduced iodine species, and the product is isolated from the filtrate by standard workup procedures, such as extraction and chromatography.

Conclusion

This compound is a versatile and powerful oxidizing agent with important applications in both analytical and synthetic chemistry. Its reaction with carbon monoxide is a cornerstone of gas analysis, while its reactivity with hydrogen sulfide and organic functional groups highlights its potential in purification and synthesis. While the overall stoichiometry of many of its reactions is well understood, detailed mechanistic studies and comprehensive quantitative data are areas that warrant further investigation. The proposed mechanisms in this guide, based on established principles of inorganic and organic chemistry, provide a framework for understanding the reactivity of this important iodine compound. Further research into the kinetics and intermediate species of these reactions will undoubtedly lead to a more complete understanding and broader application of this compound in various scientific and industrial fields.

References

solubility of iodine pentoxide in different solvents

An In-depth Technical Guide to the Solubility of Iodine Pentoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound (I₂O₅) in various solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise data on the handling and application of this potent oxidizing agent.

Core Properties of this compound

This compound is a white, crystalline, and hygroscopic solid. It is a stable oxide of iodine and a powerful oxidizing agent. Its interaction with different solvents is not always a simple dissolution process and can often involve chemical reactions, a critical consideration for its use in any application.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent, primarily due to its high reactivity. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Formula | Solubility | Temperature (°C) | Remarks | Citations |

| Water | H₂O | 187.4 g / 100 mL | 13 | Highly soluble; hydrolyzes to form iodic acid (HIO₃). The reaction can be violent. | [1][2] |

| Nitric Acid | HNO₃ | Soluble | Not Specified | Soluble in dilute nitric acid. Precipitation occurs if the acid concentration exceeds 50%. | [1][3][4][5] |

| Acetone | C₃H₆O | Soluble | Not Specified | [3] | |

| Methanol (B129727) | CH₃OH | Soluble (unstable) | Not Specified | The solution is unstable and elemental iodine precipitates, indicating a chemical reaction. | [1] |

| Anhydrous Ethanol (B145695) | C₂H₅OH | Insoluble | Not Specified | [3][4][5] | |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not Specified | [4][5] | |

| Carbon Disulfide | CS₂ | Insoluble | Not Specified | [3][4][5] | |

| Chloroform | CHCl₃ | Insoluble | Not Specified | [2] | |

| Acetonitrile | C₂H₃N | Insoluble | Not Specified | [2] |

Interaction with Solvents: Beyond Dissolution

The interaction of this compound with protic and polar solvents often leads to chemical reactions rather than simple physical dissolution.

-

Water : this compound is the anhydride (B1165640) of iodic acid and readily hydrolyzes in water to form iodic acid.[2][3] This reaction is exothermic and can be vigorous.[3] I₂O₅ + H₂O → 2HIO₃

-

Alcohols (Methanol and Ethanol) : While reported as insoluble in anhydrous ethanol, the reported instability in methanol and non-anhydrous ethanol suggests a reaction.[1][3][4][5] This is likely due to the presence of water leading to the formation of iodic acid, which can then react with the alcohol. It is crucial to use anhydrous solvents to avoid these reactions if only physical dissolution is desired.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data for a reactive compound like this compound. The following methodology is a synthesized approach based on established principles for determining the solubility of inorganic solids.

Objective : To determine the solubility of this compound in a given solvent at a specific temperature.

Materials :

-

This compound (high purity)

-

Anhydrous solvent of interest

-

Constant temperature bath/incubator with shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., titration setup, UV-Vis spectrophotometer, ICP-MS)

Procedure :

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed container.

-

Place the container in a constant temperature bath equipped with a shaker.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The exact time should be determined by preliminary experiments to ensure equilibrium is reached.

-

-

Phase Separation :

-

Once equilibrium is achieved, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated/cooled syringe to the same temperature as the experiment to avoid precipitation.

-

Immediately filter the supernatant using a syringe filter compatible with the solvent to remove any suspended solid particles.

-

-

Quantification :

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the chosen analytical method.

-

Determine the concentration of iodine in the diluted solution using a validated analytical technique. For aqueous solutions, this can often be achieved through titration. For organic solvents, spectroscopic or other instrumental methods may be more appropriate.

-

-

Calculation :

-

Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in g/100 mL or other appropriate units.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathway of Solvent Interaction

The interaction of this compound with a solvent can be conceptualized as a pathway with two potential outcomes: physical dissolution or chemical reaction. The following diagram illustrates this logical relationship.

Caption: Logical pathway of this compound-solvent interaction.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of Anhydrous Iodine Pentoxide

This technical guide provides a comprehensive overview of the crystal structure of anhydrous this compound (I₂O₅), a significant iodine oxide. The information presented herein is curated for professionals in research, science, and drug development who require detailed structural and methodological data.

Introduction

This compound is a white, crystalline solid and is the anhydride (B1165640) of iodic acid (HIO₃)[1][2]. It is one of the few stable oxides of iodine[1]. Due to its strong oxidizing properties, it finds applications in various chemical syntheses and analytical chemistry, notably in the detection of carbon monoxide[2][3]. A thorough understanding of its crystal structure is fundamental to appreciating its chemical behavior and potential applications.

Crystallographic Data

Anhydrous this compound crystallizes in a monoclinic system. The crystal structure was determined using single-crystal X-ray diffraction.[4] The key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4][5] |

| a (Å) | 11.036(3) | [4] |

| b (Å) | 5.063(1) | [4] |

| c (Å) | 8.135(2) | [4] |

| β (°) | 107.18(2) | [4] |

| Unit Cell Volume (ų) | 434.3(2) | [4] |

| Z (formula units/cell) | 4 | [4] |

| Density (observed, g/cm³) | 5.08 | [4] |

| Density (calculated, g/cm³) | 4.980 | [1] |

Molecular Structure

The molecule of this compound is bent, with an I-O-I angle of 139.2°.[1] The molecule possesses C₂ symmetry[1]. The bonding within the I₂O₅ molecule is characterized by two types of iodine-oxygen bonds: terminal and bridging. The terminal I-O distances are approximately 1.80 Å, while the bridging I-O distances are longer, around 1.95 Å[1].

| Bond/Angle | Value | Reference |

| I-O-I Angle (°) | 139.2 | [1] |

| Terminal I-O (Å) | ~1.80 | [1] |

| Bridging I-O (Å) | ~1.95 | [1] |